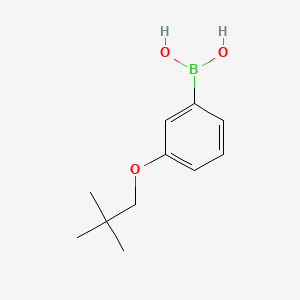

3-(Neopentyloxy)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

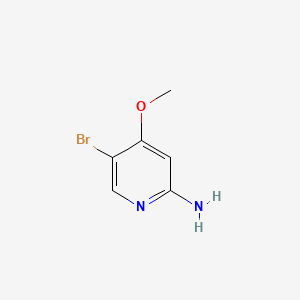

“3-(Neopentyloxy)phenylboronic acid” is a type of boronic acid derivative . Boronic acids are often termed ‘boronolectins,’ and are regarded as a synthetic mimic of lectins because of their ability to interact with various carbohydrates . They have been widely studied in Medicinal Chemistry .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .

Chemical Reactions Analysis

Boronic acids readily complex with 1,2- and 1,3- cis -diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution .

Scientific Research Applications

Diagnostic Applications

Phenylboronic acids (PBAs) have been explored for their potential in diagnostic applications, particularly due to their interaction with sialic acid, which is a new class of molecular targets. This interaction can be utilized in the development of diagnostic tools for diseases where sialic acid plays a role .

Drug Delivery Systems

PBAs are being researched for their use in drug delivery systems. Their ability to form reversible covalent bonds with diols, which are present in biological membranes, makes them suitable candidates for targeted drug delivery .

Sensing Applications

Boronic acids have been used in sensing applications, such as the impedimetric detection of dopamine and potentiometric detection of D-glucose. Electropolymerised 3-aminophenylboronic acid, a related compound, has been utilized for these purposes .

Glucose Sensing

Advances in glucose sensing have been made using phenylboronic acid-based hydrogels. These hydrogels can be modified with nanoparticles and immobilized onto matrices for glucose detection .

Polymer Chemistry

In polymer chemistry, PBAs can be incorporated into polymeric structures through electropolymerisation, which allows for controlled preparation of polymers with specific functions .

Safety and Hazards

While specific safety and hazards information for “3-(Neopentyloxy)phenylboronic acid” is not available, general safety measures for handling boronic acids include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin and eyes, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

The interest for boronic acids has been growing, especially after the discovery of the drug bortezomib . Several activities of boronic acids, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems are being explored . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In these reactions, boronic acids serve as a source of organoboron reagents, which participate in transmetalation with palladium (II) complexes .

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by factors such as their chemical structure, the presence of functional groups, and the physiological conditions under which they are administered .

Result of Action

The interaction of boronic acids with biological targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .

Action Environment

The action, efficacy, and stability of 3-(Neopentyloxy)phenylboronic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored and administered .

properties

IUPAC Name |

[3-(2,2-dimethylpropoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-11(2,3)8-15-10-6-4-5-9(7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCIUKKXWNLWSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681725 |

Source

|

| Record name | [3-(2,2-Dimethylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1236191-14-2 |

Source

|

| Record name | [3-(2,2-Dimethylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B567465.png)

![6-Chloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B567475.png)